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molecular formula C25H26F3N5O3 B606091 BI-671800 CAS No. 1093108-50-9

BI-671800

Cat. No. B606091
M. Wt: 501.5 g/mol
InChI Key: XEOSTBFUCNZKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812160B2

Procedure details

A solution of methyl [4,6-bis(dimethylamino)-2-(4-{[4-(trifluoromethyl)benzoyl]amino}-benzyl)pyrimidin-5-yl]acetate (4.34 g, 8.42 mmol) in 20% tetrahydrofuran in methanol (100 mL) was treated with 1N sodium hydroxide solution (25 mL). The resulting mixture was heated at refluxing temperature for 5 hours and then the volatiles were removed by rotary evaporation under vacuum. The remaining aqueous solution was washed with diethyl ether and then neutralized with 1N hydrochloric acid at 0° C. The separated precipitate was collected by suction and rinsed with cold water. Recrystallization from methanol then gave [4,6-bis(dimethylamino)-2-(4-{[4-(trifluoromethyl)benzoyl]amino}benzyl)pyrimidin-5-yl]acetic acid (3.86 g, 81%) as colorless needles.
Name
methyl [4,6-bis(dimethylamino)-2-(4-{[4-(trifluoromethyl)benzoyl]amino}-benzyl)pyrimidin-5-yl]acetate
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:37])[C:3]1[C:8]([CH2:9][C:10]([O:12]C)=[O:11])=[C:7]([N:14]([CH3:16])[CH3:15])[N:6]=[C:5]([CH2:17][C:18]2[CH:23]=[CH:22][C:21]([NH:24][C:25](=[O:36])[C:26]3[CH:31]=[CH:30][C:29]([C:32]([F:35])([F:34])[F:33])=[CH:28][CH:27]=3)=[CH:20][CH:19]=2)[N:4]=1.[OH-].[Na+]>O1CCCC1.CO>[CH3:37][N:2]([CH3:1])[C:3]1[C:8]([CH2:9][C:10]([OH:12])=[O:11])=[C:7]([N:14]([CH3:15])[CH3:16])[N:6]=[C:5]([CH2:17][C:18]2[CH:19]=[CH:20][C:21]([NH:24][C:25](=[O:36])[C:26]3[CH:27]=[CH:28][C:29]([C:32]([F:34])([F:35])[F:33])=[CH:30][CH:31]=3)=[CH:22][CH:23]=2)[N:4]=1 |f:1.2|

Inputs

Step One
Name
methyl [4,6-bis(dimethylamino)-2-(4-{[4-(trifluoromethyl)benzoyl]amino}-benzyl)pyrimidin-5-yl]acetate
Quantity
4.34 g
Type
reactant
Smiles
CN(C1=NC(=NC(=C1CC(=O)OC)N(C)C)CC1=CC=C(C=C1)NC(C1=CC=C(C=C1)C(F)(F)F)=O)C
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at refluxing temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by rotary evaporation under vacuum
WASH
Type
WASH
Details
The remaining aqueous solution was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
neutralized with 1N hydrochloric acid at 0° C
CUSTOM
Type
CUSTOM
Details
The separated precipitate was collected by suction
WASH
Type
WASH
Details
rinsed with cold water
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Name
Type
Smiles
CN(C1=NC(=NC(=C1CC(=O)O)N(C)C)CC1=CC=C(C=C1)NC(C1=CC=C(C=C1)C(F)(F)F)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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